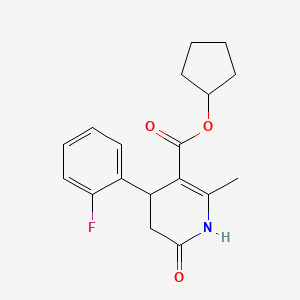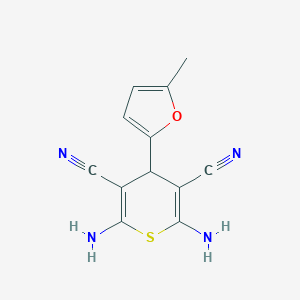![molecular formula C16H19N3O4 B5507311 methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical under investigation is related to a family of compounds that have been studied for their structural uniqueness and potential applications in various fields, including organic electronics and medicinal chemistry. The compound is characterized by the presence of a piperidine moiety, a carbonyl group, and a benzoate ester.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that start with readily available starting materials. For example, compounds with complex structures similar to the one have been synthesized through reactions involving chloromethyloxirane, indicating the potential for incorporating oxirane groups into the structure (Krutošíková, Labudova, & Dandárová, 2001).
Molecular Structure Analysis
The molecular structure of compounds within this family has been elucidated using techniques such as X-ray diffraction, revealing intricate details about their conformation and the orientation of various functional groups. For instance, studies have shown how the crystal structure of related compounds can display significant conjugation within their moieties, affecting their electronic properties and interactions (Moser, Bertolasi, & Vaughan, 2005).
Scientific Research Applications
Antibacterial Properties
Planarity of Benzoyldithiocarbazate Tuberculostatics
The study on benzyl methyl (3,4-dichlorobenzoyl)carbonohydrazonodithioate, a compound with structural similarities to the requested chemical, emphasized its potential in antibacterial applications. The research demonstrated that specific structural modifications, such as the substitution of the aromatic ring, significantly influence the biological activity against various bacterial strains, suggesting a pathway for developing new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Chemical Structure Analysis
X-ray Crystallographic Study of Triazenes
This research focused on the crystal structure analysis of related compounds, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. Such studies are crucial for understanding the molecular conformation, which is vital for predicting reactivity and interactions with biological targets. The insights from these analyses contribute to the rational design of new compounds with desired biological activities (Little, Jenkins, & Vaughan, 2008).
Catalytic Applications
Aerobic Oxidation Catalyzed by a Pd System
Research on the palladium(II) acetate catalyzed aerobic oxidation of benzylic positions highlighted the efficacy of using specific ligands for selective oxidation processes. This study is indicative of the potential for methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate derivatives in catalysis, offering pathways to synthesize carbonyl and carboxy derivatives efficiently (Urgoitia et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[(E)-[(2-oxo-2-piperidin-1-ylacetyl)hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-23-16(22)13-7-5-12(6-8-13)11-17-18-14(20)15(21)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVQOIONSQROK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-{2-[oxo(piperidin-1-yl)acetyl]hydrazinylidene}methyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)


![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)
![2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)
![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)